3-Chloro-4,5-difluorobenzoic acid
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Overview
Description
3-Chloro-4,5-difluorobenzoic acid is a chemical compound with the empirical formula C7H3ClF2O2 and a molecular weight of 192.55 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been reported . The synthesis process involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5-difluorobenzoic acid can be represented by the SMILES stringO=C(O)C1=CC(F)=C(F)C(Cl)=C1
. The InChI representation is 1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
. Chemical Reactions Analysis
The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves several chemical reactions including nitration, esterification, reduction of NO2, diazotization, and hydrolysis .Physical And Chemical Properties Analysis
3-Chloro-4,5-difluorobenzoic acid has a molecular weight of 192.55 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 191.9789634 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Crystal Structure Analysis
Lanthanide complexes with 3-Chloro-4,5-difluorobenzoic acid have been prepared, and their crystal structures studied, which aids in understanding molecular interactions and design .
Chemical Research
3-Chloro-4,5-difluorobenzoic acid: is a subject of ongoing chemical research to discover novel reactions and syntheses that can expand its range of applications.
Mechanism of Action
Target of Action
It is known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
It is known that halogenated benzoic acids can interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Halogenated benzoic acids are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, suggest that it may have good bioavailability .
Result of Action
It is known that halogenated benzoic acids can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of halogenated benzoic acids .
Safety and Hazards
properties
IUPAC Name |
3-chloro-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYBDSJDKWHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565924 |
Source
|
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluorobenzoic acid | |
CAS RN |
150444-95-4 |
Source
|
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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